Superior Anti-VZV Potency: Cf1743 EC50 Values vs. Acyclovir, Penciclovir, and Brivudine
Cf1743 demonstrates significantly greater antiviral potency against VZV replication compared to established nucleoside analogues. In vitro, Cf1743 inhibits VZV laboratory strains and clinical isolates at subnanomolar concentrations [1]. Specifically, EC50 values for Cf1743 range from 0.1 to 1 nM, representing a ~10,000-fold higher potency than acyclovir and penciclovir, and a ~10-fold higher potency than brivudine (BVDU) [2].
| Evidence Dimension | Antiviral Potency (VZV Replication Inhibition, EC50) |
|---|---|
| Target Compound Data | 0.1–1 nM |
| Comparator Or Baseline | Acyclovir EC50 ~1–10 µM; Penciclovir EC50 ~1–10 µM; Brivudine (BVDU) EC50 ~1–10 nM |
| Quantified Difference | Approximately 10,000-fold more potent than acyclovir/penciclovir; 10-fold more potent than BVDU |
| Conditions | VZV laboratory strains and clinical isolates in HEL cell culture |
Why This Matters
Substantially lower effective concentrations in vitro translate to a wider therapeutic window and potential for reduced dosing in preclinical models, a key differentiator when selecting a high-potency lead compound.
- [1] McGuigan C, Pathirana RN, Migliore M, Adak R, Luoni G, Jones AT, Díez-Torrubia A, Camarasa MJ, Velázquez S, Henson G, Verbeken E, Sienaert R, Naesens L, Snoeck R, Andrei G, Balzarini J. Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus. J Antimicrob Chemother. 2007 Dec;60(6):1316-30. View Source
- [2] Andrei G, Sienaert R, McGuigan C, De Clercq E, Balzarini J, Snoeck R. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date. Antivir Chem Chemother. 2010;20(3):107-15. View Source
